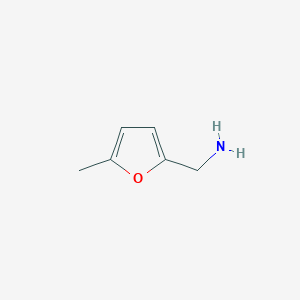

5-Methylfurfurylamine

Overview

Description

5-Methylfurfurylamine (5-MFA) is an organic compound belonging to the class of heterocyclic compounds. It is an amine, a type of organic compound containing an amino group. 5-MFA is a colorless, volatile liquid and is used in a variety of industrial and scientific applications. It is a useful intermediate in the synthesis of other organic compounds, and is also used as a fuel additive, a surfactant, and a corrosion inhibitor. In addition, 5-MFA has been studied for its potential therapeutic applications, including its use as an anti-inflammatory and anti-cancer agent.

Scientific Research Applications

Catalytic Transformations of Furan Amines : 5-Methylfurfurylamine can be obtained from 5-methyl-2-furaldehyde through reductive animation. Its catalytic hydrogenolysis has been studied, showing that hydrogenolysis of the furan ring mainly occurs at the C-O bond adjacent to the aminoalkyl substituent (Bel'skii, Minashkina, & Kesarev, 1970).

Corrosion Inhibition in Mild Steel : this compound has been evaluated as a corrosion inhibitor for mild steel in acidic medium. It showed higher inhibition efficiency compared to furfurylamine, attributed to its higher HOMO energy and other quantum parameters (Al-Fakih, Abdallah, Maarof, & Aziz, 2016).

Safety and Hazards

Properties

IUPAC Name |

(5-methylfuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEAGSCGERFGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369204 | |

| Record name | 5-Methylfurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-16-8 | |

| Record name | 5-Methylfurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-furylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 5-Methylfurfurylamine in materials science?

A1: this compound is primarily investigated for its role in creating reversible adhesion in materials. Researchers have successfully functionalized surfaces with diene and dienophile groups by utilizing this compound in a multi-step process. [] This process involves depositing anhydride-rich plasma thin films, followed by an aminolysis reaction with this compound to introduce diene functionality. [] This diene functionalization allows for reversible bonding via the Diels-Alder reaction with dienophile-functionalized surfaces. []

Q2: How does the surface morphology of the plasma thin films impact the reaction with this compound?

A2: The efficiency of the aminolysis reaction between the anhydride groups on the plasma thin films and this compound is significantly influenced by both the morphology and anhydride surface density of the films. [] While the exact relationship requires further investigation, optimizing these parameters is crucial for maximizing diene formation and achieving effective surface functionalization for subsequent Diels-Alder reactions. []

Q3: Can this compound be used to study interfacial reactions?

A3: Yes, this compound plays a key role in investigating interfacial Diels-Alder reactions. Researchers used a derivative of this compound, 5-bromo-2-furaldehyde, as a diene compound with a traceable element (bromine). [] This allowed them to monitor the reaction with dienophile-functionalized surfaces and analyze the resulting interface using techniques like XPS and SIMS. [] This approach provides valuable insights into the efficiency and spatial distribution of molecules within the interfacial region.

Q4: Are there any studies investigating the corrosion inhibition properties of this compound?

A4: Yes, research suggests that this compound exhibits promising corrosion inhibition properties for mild steel in acidic environments (1 M HCl). [] Electrochemical studies demonstrated an inhibition efficiency of 84.77% at a 0.005 M concentration of this compound. [] This protective effect is attributed to its adsorption onto the metal surface, forming a barrier against corrosive agents.

Q5: How does this compound compare to Furfurylamine in terms of corrosion inhibition?

A5: Interestingly, this compound demonstrates significantly higher corrosion inhibition efficiency (84.77%) compared to its structural analog, Furfurylamine (41.75%) at the same concentration (0.005 M). [] This difference in performance is attributed to the presence of the methyl group in this compound, which likely influences its adsorption characteristics on the metal surface. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, Density Functional Theory (DFT) calculations have been used to investigate the electronic properties of this compound and relate them to its corrosion inhibition performance. [] These calculations revealed that this compound possesses a higher HOMO energy, greater softness (S), a larger fraction of electrons transferred (ΔN), and a smaller energy gap (ΔE) compared to Furfurylamine. [] These quantum chemical parameters suggest a stronger interaction between this compound and the metal surface, aligning with its superior experimental inhibition efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)